tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6
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Overview
Description
tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis due to their unique structure and reactivity. This compound is particularly interesting due to its incorporation of fluorine and boron atoms, which can enhance its biological activity and stability .
Preparation Methods
The synthesis of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 typically involves a multi-step process. One common method is a two-step substitution reaction. The starting material is often a fluorinated aromatic compound, which undergoes a borylation reaction to introduce the boronic ester group. The reaction conditions usually involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for borylation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom can enhance the compound’s stability and biological activity by increasing its affinity for target molecules .
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives, such as:
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is also used in Suzuki-Miyaura cross-coupling reactions and has applications in the synthesis of pharmaceuticals.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has similar structural features and is used in the development of biologically active molecules.
The uniqueness of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 lies in its specific combination of fluorine and boron atoms, which can enhance its reactivity and biological activity compared to other boronic acid derivatives .
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3/i8+1,9+1,10+1,11+1,12+1,13+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWNIUKQRGUGN-CCXCUFLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)C(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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